molecular formula C11H22O3S B8565226 (4-tert-butylcyclohexyl) methanesulfonate

(4-tert-butylcyclohexyl) methanesulfonate

Cat. No.: B8565226
M. Wt: 234.36 g/mol
InChI Key: DMRFYSSPPNUNOK-UHFFFAOYSA-N
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Description

(4-tert-butylcyclohexyl) methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a methanesulfonic acid group attached to a 4-tert-butyl-cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-tert-butylcyclohexyl) methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 4-tert-butyl-cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of methanesulfonic acid 4-tert-butyl-cyclohexyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butylcyclohexyl) methanesulfonate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and 4-tert-butyl-cyclohexanol in the presence of water and an acid or base catalyst.

    Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, and the reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Hydrolysis: Methanesulfonic acid and 4-tert-butyl-cyclohexanol.

    Substitution: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

(4-tert-butylcyclohexyl) methanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: Employed as a catalyst or catalyst precursor in certain organic reactions, such as esterification and alkylation.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of methanesulfonic acid 4-tert-butyl-cyclohexyl ester involves its ability to act as an electrophile in chemical reactions. The sulfonic acid ester group is highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid methyl ester
  • Methanesulfonic acid ethyl ester
  • Methanesulfonic acid isopropyl ester

Uniqueness

(4-tert-butylcyclohexyl) methanesulfonate is unique due to the presence of the bulky 4-tert-butyl-cyclohexyl group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other methanesulfonic acid esters and can lead to different reaction outcomes and applications.

Properties

Molecular Formula

C11H22O3S

Molecular Weight

234.36 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) methanesulfonate

InChI

InChI=1S/C11H22O3S/c1-11(2,3)9-5-7-10(8-6-9)14-15(4,12)13/h9-10H,5-8H2,1-4H3

InChI Key

DMRFYSSPPNUNOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OS(=O)(=O)C

Origin of Product

United States

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